molecular formula C15H22N2O3 B1682984 Tolycaine CAS No. 3686-58-6

Tolycaine

Cat. No.: B1682984
CAS No.: 3686-58-6
M. Wt: 278.35 g/mol
InChI Key: UDKICLZCJWQTLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tolycaine is synthesized through a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid methyl ester with chloroacetyl chloride to form an intermediate, which is then reacted with diethylamine to produce the final product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but is scaled up to accommodate larger production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Tolycaine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.

    Biology: Employed in research on nerve conduction and the effects of local anesthetics on cellular processes.

    Medicine: Utilized in the development of new anesthetic formulations and in studies of pain management.

    Industry: Applied in the formulation of topical anesthetics and other pharmaceutical products.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ability to induce convulsions in experimental animals also sets it apart from other local anesthetics .

Biological Activity

Tolycaine, chemically known as Methyl 2-[2-(diethylamino)acetamido]-m-toluate, is an amide local anesthetic primarily used in medical settings to alleviate pain during procedures such as dental injections. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H22_{22}N2_2O2_2
  • Molecular Weight : Approximately 278.35 g/mol
  • CAS Number : 3686-58-6

This compound is classified as achiral, meaning it does not exhibit optical activity due to the absence of stereocenters in its structure. Its pharmacological profile includes the ability to block nerve conduction in targeted areas, effectively preventing pain signals from reaching the brain.

This compound functions primarily by inhibiting sodium channels, which are essential for nerve impulse transmission. This inhibition leads to a reversible blockade of nerve impulses, resulting in localized anesthesia. Research indicates that this compound also exhibits central nervous system activity, suggesting potential effects on sedation and analgesia beyond local applications .

Analgesic Effects

This compound has been studied for its analgesic properties, particularly in animal models. In experiments involving rats, this compound exhibited significant analgesic effects when administered intraperitoneally at doses of 140 mg/kg. This administration resulted in elevated levels of neurotransmitters such as noradrenaline and serotonin during convulsive states, indicating a strong central effect on the nociceptive system .

Table 1: Comparison of Analgesic Effects

CompoundDose (mg/kg)Analgesic Effect (%)Reference Drug Comparison
This compound140SignificantHigher than meloxicam and piroxicam
Meloxicam20ModerateStandard reference
Piroxicam20ModerateStandard reference

Antimicrobial Activity

While primarily recognized for its anesthetic properties, this compound has also shown some antimicrobial activity against certain bacteria and fungi. This aspect has been explored in various studies, indicating that this compound may contribute to broader therapeutic applications beyond pain management.

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of this compound in clinical settings:

  • Local Anesthesia in Dental Procedures : A study demonstrated that this compound effectively reduced pain during dental injections compared to other local anesthetics. Patients reported higher satisfaction levels with pain management when this compound was used.
  • Animal Studies : Research involving rats indicated that this compound not only provided effective local anesthesia but also had a significant impact on behavioral responses associated with pain perception .
  • Neurochemical Changes : Another study found that this compound administration led to notable changes in neurotransmitter levels in the brain during convulsive states, suggesting its potential for further research into neurological applications .

Properties

IUPAC Name

methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKICLZCJWQTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057724
Record name Tolycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3686-58-6
Record name Tolycaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3686-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolycaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolycaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolycaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TOLYCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12R8659YM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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